molecular formula C21H19N3O5 B2955591 N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 922098-75-7

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2955591
CAS No.: 922098-75-7
M. Wt: 393.399
InChI Key: GWVNPBMMYVPXBN-UHFFFAOYSA-N
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Description

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole ring is a well-known pharmacophore and bioisostere for ester and amide functional groups, often employed to enhance the metabolic stability and lipophilicity of lead molecules, thereby facilitating transmembrane diffusion . This particular molecule incorporates a benzofuran moiety and a methoxyphenylacetamide group, structural features commonly associated with diverse biological activities. Compounds based on the 1,3,4-oxadiazole scaffold have demonstrated a wide range of potent pharmacological effects in scientific literature. Extensive research has highlighted their potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, activation of caspase-3, inhibition of matrix metalloproteinases (MMPs) like MMP-9, and disruption of the cell cycle . Furthermore, 1,3,4-oxadiazole derivatives are investigated for their antimicrobial, anti-inflammatory, anticonvulsant, and antidepressant properties, making them a versatile template for developing new therapeutic agents . The specific substitution pattern on this molecule suggests it is a valuable chemical entity for probing biological pathways and screening for novel bioactive compounds. This product is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-3-27-16-6-4-5-14-12-17(28-19(14)16)20-23-24-21(29-20)22-18(25)11-13-7-9-15(26-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVNPBMMYVPXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The compound can be represented chemically as follows:

  • Molecular Formula : C16H18N4O3
  • Molecular Weight : 314.34 g/mol

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through various pathways:

  • Caspase Activation : The compound has been shown to activate caspases, which are crucial for the apoptotic process. This was evidenced by increased caspase 3/7 activity in treated cancer cell lines .
  • Reactive Oxygen Species (ROS) Generation : It promotes the formation of ROS, leading to oxidative stress that can trigger cell death .
  • Inhibition of Key Enzymes : Similar derivatives have been noted to block enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and derivatives that share structural similarities with this compound.

Anticancer Activity

A notable study investigated novel derivatives of benzofuran and oxadiazole which demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism
3aMCF-712.5Apoptosis via caspase activation
3bA54915.0ROS generation
3cPC-310.0Inhibition of telomerase

These findings suggest that this compound may exhibit similar or enhanced anticancer activity due to its structural features .

Case Studies

In a recent investigation involving a series of oxadiazole derivatives, it was found that specific substitutions on the oxadiazole ring significantly influenced their biological activity:

  • Study on Oxadiazole Derivatives : A group of oxadiazole compounds were synthesized and tested for their anticancer properties. Among them, those with electron-withdrawing groups showed improved potency against breast and lung cancer cell lines .
  • Clinical Relevance : Preliminary data from in vitro studies indicate that these compounds could potentially serve as lead candidates for further development into therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Biological Activity (Reported) Reference
Target Compound 7-Ethoxy-benzofuran, oxadiazole, 4-methoxyphenylacetamide Not explicitly reported in evidence
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) Benzofuran-oxadiazole with thioether linkage Antimicrobial (Gram-positive bacteria) [5]
N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide 4-Fluorobenzyl on oxadiazole Not explicitly reported [13]
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Sulfonyl and nitro groups Intermediate for heterocyclic synthesis [10]
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Furyl substituent, sulfanyl linkage No activity reported in evidence [11]
N-(5-(Pyrimidin-2-yl-methyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives Pyrimidinyl-methyl, arylthio groups SIRT2 inhibition (anticancer potential) [9]
Antimicrobial Activity
  • The benzofuran-oxadiazole hybrid 2b () demonstrated potent activity against Staphylococcus aureus (MIC: 8 µg/mL) due to its thioether linkage and methoxyphenyl group, which enhance membrane penetration .
Enzyme Inhibition
  • N-(5-(Pyrimidin-2-yl-methyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives () inhibited SIRT2 (IC₅₀: 0.8–3.2 µM), a target linked to cancer and neurodegeneration. The arylthio group was crucial for binding to the enzyme’s hydrophobic pocket .

Physicochemical and Spectral Data

The table below compares molecular weights, melting points, and spectral characteristics:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound C₂₂H₂₀N₃O₅ 406.4 Not reported Not available in evidence
2b C₁₉H₁₅N₃O₃S 365.4 165–167 IR: 1680 cm⁻¹ (C=O), ¹H NMR: δ 8.2 (s, 1H, benzofuran) [5]
N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide C₁₈H₁₆FN₃O₃ 341.3 Not reported Not available in evidence [13]
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇N₅O₄S 423.0 210–212 ¹H NMR: δ 7.8 (d, J=8 Hz, aromatic H) [4]

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, including benzofuran ring formation, oxadiazole cyclization, and amide coupling. Key optimization steps include:

  • Benzofuran Synthesis : Use ethanol as a solvent with catalytic acid (e.g., H₂SO₄) under reflux (70–80°C) to promote cyclization of 7-ethoxy-substituted precursors .
  • Oxadiazole Formation : Employ carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous THF for 12–24 hours to ensure complete cyclization .
  • Amide Coupling : Optimize stoichiometry (1:1.2 molar ratio of oxadiazole intermediate to 4-methoxyphenylacetic acid) and use DMF as a solvent at 60°C .

Q. Table 1: Reaction Conditions for Key Steps

StepSolventCatalyst/TemperatureYield Range
Benzofuran formationEthanolH₂SO₄, 70–80°C60–75%
Oxadiazole cyclizationTHFDCC/DMAP, RT50–65%
Amide couplingDMF60°C, 12 h70–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve signals from the ethoxybenzofuran (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), oxadiazole (δ 8.1–8.3 ppm for aromatic protons), and acetamide (δ 2.1 ppm for CH₃) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed bioactivity data for this compound across different assays?

Methodological Answer:

  • Replicate Assays : Conduct triplicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC₅₀ values; consider outliers if p < 0.05 .
  • Control Variables : Assess solvent effects (e.g., DMSO concentration ≤0.1%) and cell line viability (use MTT assay controls) .

Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the oxadiazole and benzofuran moieties as pharmacophores .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution and HOMO-LUMO gaps (~4–5 eV typical for bioactive heterocycles) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Q. How can X-ray crystallography be leveraged to validate the structural conformation of this compound?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a saturated acetone/water (3:1) solution at 4°C to obtain single crystals .
  • Data Collection : Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Expect space group P2₁/c and unit cell dimensions ~a=8.2 Å, b=12.5 Å, c=15.3 Å .
  • Refinement : Use SHELXL-97 to achieve R-factor <5%. Key metrics: bond lengths (1.3–1.5 Å for C-O), angles (120° for aromatic rings) .

Q. What strategies are recommended for designing derivatives to enhance metabolic stability while retaining activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the ethoxy group with methoxy or trifluoromethoxy to reduce CYP450-mediated oxidation .
  • Pro-drug Design : Introduce esterase-cleavable groups (e.g., acetyl) at the acetamide nitrogen to improve bioavailability .
  • In Silico ADMET Prediction : Use SwissADME to predict logP (aim for 2–3) and CYP2D6 inhibition risks .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models to identify bioavailability bottlenecks .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the benzofuran ring) .
  • Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) based on PK/PD modeling .

Q. What experimental frameworks link the study of this compound to broader biochemical theories?

Methodological Answer:

  • Hypothesis-Driven Design : Align with the "lock-and-key" model to investigate target selectivity .
  • Pathway Analysis : Use KEGG or Reactome to map interactions with apoptosis or inflammation pathways .
  • Comparative Studies : Benchmark against known oxadiazole-based inhibitors (e.g., antitumor agent Raltitrexed) to contextualize mechanisms .

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